molecular formula C15H18N4O5S2 B8532630 1,3-Bis[[(4-methylphenyl)sulfonyl]amino]urea CAS No. 5435-19-8

1,3-Bis[[(4-methylphenyl)sulfonyl]amino]urea

Cat. No. B8532630
CAS RN: 5435-19-8
M. Wt: 398.5 g/mol
InChI Key: VHDQWGMVEFANPD-UHFFFAOYSA-N
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Patent
US04096100

Procedure details

190.5 g (1.0 mole) p-toluene sulfonyl chloride, 45 g (0.5 mole) carbohydrazide, 84 g (1.0 mole) sodium bicarbonate and 1000 ml methanol were placed in a 2 liter flask. The mixture was stirred and heated to reflux (65° C) for 90 minutes. Carbon dioxide evolution was complete at this point. The solid product and sodium chloride were filtered off. The material was suspended in water to dissolve the sodium chloride and the residual solid product was filtered off, washed well with water, and dried at 60° C. Yield: 139 g -- Dec. temp. 232° C.
Quantity
190.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[NH2:12][NH:13][C:14]([NH:16][NH2:17])=[O:15].C(=O)(O)[O-].[Na+].C(=O)=O>CO>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([NH:12][NH:13][C:14]([NH:16][NH:17][S:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=2)(=[O:9])=[O:8])=[O:15])(=[O:9])=[O:8])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
190.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
45 g
Type
reactant
Smiles
NNC(=O)NN
Name
Quantity
84 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
The solid product and sodium chloride were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the sodium chloride
FILTRATION
Type
FILTRATION
Details
the residual solid product was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NNC(=O)NNS(=O)(=O)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.